Dihydro FF-MAS-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

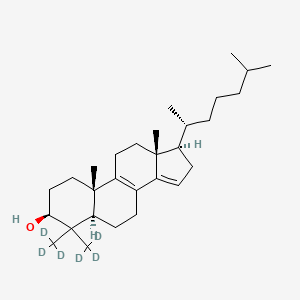

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1/i4D3,5D3 |

InChI Key |

OGQJUYXFIOFTMA-NNUIBIGGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dihydro FF-MAS-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dihydrofollicular fluid meiosis-activating sterol-d6 (Dihydro FF-MAS-d6), a deuterated analog of a key intermediate in the cholesterol biosynthesis pathway. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biological role of meiosis-activating sterols (MAS).

Introduction

Dihydro FF-MAS is a C29 sterol that, along with its precursor FF-MAS, plays a crucial role in regulating oocyte meiosis.[1][2] These sterols are intermediates in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3] The deuterated form, this compound, serves as an invaluable tool in metabolic studies, particularly in mass spectrometry-based quantification, where it is used as an internal standard. This guide outlines a plausible synthetic approach, detailed characterization methodologies, and an overview of the relevant signaling pathways.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of this compound (4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol) can be conceptualized as a multi-step process starting from a commercially available sterol. A plausible precursor would be a 4,4-dimethylcholestenone derivative. The key step is the introduction of the six deuterium atoms at the two methyl groups at the C4 position.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Deuteration of C4-Methyl Groups: A 4,4-dimethylcholestenone precursor would be subjected to a base-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by refluxing the sterol in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The process would be repeated multiple times to ensure a high degree of deuteration at the C4 methyl positions.

-

Reduction of the C3-Ketone: The resulting deuterated ketone would then be reduced to the corresponding 3β-alcohol. To maintain the deuterium labeling, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) would be employed.

-

Introduction of Double Bonds: The formation of the characteristic Δ8 and Δ14 double bonds of Dihydro FF-MAS would likely involve a series of reactions, potentially including allylic bromination followed by dehydrobromination, or enzymatic conversion if a suitable system is available.

-

Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol | [3][4] |

| Empirical Formula | C₂₉H₄₂D₆O | [3][5] |

| Molecular Weight | 418.73 g/mol | [3][5] |

| CAS Number | 2315262-47-4 | [3][5] |

| Purity | >99% (TLC) | [3][5][6] |

| Appearance | Powder | [3][5] |

| Storage Temperature | -20°C | [3][5] |

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the molecule and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the C4-methyl protons would confirm successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, providing further evidence of successful labeling.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight, confirm the elemental composition, and assess the isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS/MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Analysis:

-

Full Scan MS: The full scan spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z 418.73).

-

Tandem MS (MS/MS): Fragmentation analysis is performed to confirm the structure. The fragmentation pattern of the deuterated analog will differ from the non-deuterated compound, providing valuable structural information. The loss of deuterated methyl groups can be specifically monitored.

-

Signaling Pathway of Meiosis-Activating Sterols

FF-MAS and Dihydro FF-MAS are known to be involved in the resumption of meiosis in oocytes. While the complete signaling cascade is still under investigation, it is understood that these sterols act as signaling molecules.

Meiosis Activation Pathway

Meiosis-activating sterols are intermediates in the cholesterol biosynthesis pathway and are thought to act downstream of follicle-stimulating hormone (FSH) signaling in the cumulus cells surrounding the oocyte.

Caption: Simplified signaling pathway of Meiosis Activating Sterols.

The precise molecular target of FF-MAS within the oocyte is not definitively established, but it is known to trigger a cascade of events leading to the breakdown of the germinal vesicle and the resumption of meiosis.

Conclusion

This compound is a critical tool for advancing our understanding of the biological roles of meiosis-activating sterols. This guide has provided a comprehensive, albeit partially hypothetical, framework for its synthesis, along with detailed protocols for its characterization and an overview of its role in cellular signaling. The methodologies and information presented herein are intended to support further research and development in this promising area of reproductive biology and drug discovery.

References

- 1. Role of meiosis activating sterols, MAS, in induced oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meiosis activating sterols (MAS) and fertility in mammals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | C29H48O | CID 167817 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Dihydro FF-MAS in the Kandutsch-Russell Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Dihydro FF-MAS, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The document provides a detailed overview of the pathway, quantitative data on pathway intermediates, and comprehensive experimental protocols for their analysis.

The Kandutsch-Russell Pathway: An Alternative Route to Cholesterol

The biosynthesis of cholesterol from lanosterol in mammals can proceed through two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. These pathways diverge after lanosterol and involve a series of enzymatic modifications to the sterol nucleus and side chain.[1][2] The defining characteristic of the Kandutsch-Russell pathway is the early saturation of the C24-C25 double bond in the sterol side chain.[1]

While the Bloch pathway was initially thought to be the primary route for cholesterol synthesis, recent studies have revealed the significance of the K-R pathway and a more commonly utilized "modified" K-R pathway in various tissues.[3][4] In this modified pathway, demethylation of the sterol nucleus precedes the saturation of the side chain.[3]

Dihydro FF-MAS: A Central Intermediate

Dihydro FF-MAS (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) is a crucial intermediate in the Kandutsch-Russell pathway. Its formation and subsequent metabolism are tightly regulated by a series of enzymes.

Enzymatic Synthesis and Conversion of Dihydro FF-MAS

In the classical Kandutsch-Russell pathway , the synthesis of Dihydro FF-MAS begins with the reduction of the C24-C25 double bond of lanosterol to form 24,25-dihydrolanosterol.[5] This is followed by the 14α-demethylation of dihydrolanosterol, a reaction catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[6][7] This multi-step process results in the formation of Dihydro FF-MAS.

Dihydro FF-MAS is then converted to Dihydro T-MAS (4,4-dimethyl-cholest-8(9)-en-3β-ol) through the action of Δ14-sterol reductase (TM7SF2), which reduces the C14-C15 double bond.[8] Subsequently, the two methyl groups at the C4 position of Dihydro T-MAS are removed by a complex of enzymes, including sterol-C4-methyl oxidase (SC4MOL), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and hydroxysteroid 17-beta dehydrogenase (HSD17B7), to yield zymostenol, a precursor closer to cholesterol.[2][9][10]

The following diagram illustrates the core steps of the classical Kandutsch-Russell pathway focusing on Dihydro FF-MAS.

In the more prevalent modified Kandutsch-Russell pathway , intermediates from the Bloch pathway with an unsaturated side chain are converted to their saturated K-R counterparts at various stages. For instance, FF-MAS can be reduced to Dihydro FF-MAS by DHCR24.

The following diagram illustrates the interplay between the Bloch and modified Kandutsch-Russell pathways.

Quantitative Analysis of Kandutsch-Russell Pathway Intermediates

The concentrations and metabolic flux of sterol intermediates in the K-R pathway can vary significantly between tissues. Below are tables summarizing available quantitative data.

Table 1: Concentrations of Cholesterol Biosynthetic Intermediates in Mouse Tissues (nmol/g) [11]

| Sterol Intermediate | Liver | Brain | Skin | Adrenal | Testis |

| Dihydrolanosterol | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.11 ± 0.02 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Dihydro-ff-MAS | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.02 ± 0.00 | ND | ND |

| Dihydro-t-MAS | 0.02 ± 0.00 | 0.03 ± 0.01 | 0.05 ± 0.01 | ND | ND |

| Lathosterol | 0.23 ± 0.04 | 0.28 ± 0.05 | 1.15 ± 0.21 | 0.03 ± 0.01 | 0.02 ± 0.00 |

| ND: Not Detected. Data are presented as mean ± SEM. |

Table 2: Turnover Numbers for 24,25-Dihydrolanosterol Metabolism by CYP51 Isoforms (nmol product/min/nmol P450) [12]

| CYP51 Isoform | Turnover Number (log scale) |

| Candida albicans | ~1.5 |

| Human | ~0.8 |

| Mycobacterium tuberculosis | ~0.5 |

Experimental Protocols for the Analysis of Dihydro FF-MAS and Other Sterols

The analysis of Dihydro FF-MAS and other sterol intermediates is typically performed using mass spectrometry-based techniques, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of sterols. The following is a general protocol for the analysis of cholesterol precursors.[1][13][14]

Experimental Workflow for GC-MS Analysis of Sterols

Methodology:

-

Sample Preparation: Plasma or tissue homogenates are subjected to alkaline hydrolysis (e.g., with ethanolic KOH) to release sterols from their esterified forms.

-

Extraction: Free sterols are extracted into an organic solvent such as hexane or a chloroform/methanol mixture.

-

Derivatization: To improve volatility and chromatographic performance, sterols are derivatized, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The separated sterols are then detected by a mass spectrometer operating in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards (e.g., deuterated sterols).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides an alternative and often more sensitive method for sterol analysis, particularly for complex biological matrices.[15][16][17][18][19]

Methodology:

-

Lipid Extraction: Lipids, including sterols, are extracted from the sample using a modified Bligh-Dyer or Folch extraction method.

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase liquid chromatography column (e.g., C18 or pentafluorophenyl). A gradient elution with solvents like methanol, acetonitrile, and water is used to separate the different sterol species.

-

MS/MS Detection: The eluting sterols are ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Multiple reaction monitoring (MRM) is employed for specific and sensitive quantification, where a precursor ion is selected and fragmented, and a specific product ion is monitored.

Biological Significance and Future Directions

While FF-MAS has been identified as a meiosis-activating sterol, the specific biological activities of Dihydro FF-MAS beyond its role as a cholesterol precursor are not yet fully elucidated. However, the accumulation of its upstream precursors, C4-methylsterols, due to genetic defects in enzymes like SC4MOL, leads to severe clinical manifestations, including skin abnormalities and developmental delays.[2][20] This underscores the importance of maintaining the appropriate flux and concentration of intermediates within the Kandutsch-Russell pathway.

Future research should focus on exploring potential unique signaling roles of Dihydro FF-MAS and other K-R pathway intermediates. Furthermore, a deeper understanding of the tissue-specific regulation of the Bloch versus the Kandutsch-Russell pathway could provide novel therapeutic targets for a range of metabolic and developmental disorders.

References

- 1. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations in the human SC4MOL gene encoding a methyl sterol oxidase cause psoriasiform dermatitis, microcephaly, and developmental delay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrolanosterol - Wikipedia [en.wikipedia.org]

- 6. Metabolism of 32-hydroxy-24,25-dihydrolanosterol by purified cytochrome P-45014DM from yeast. Evidence for contribution of the cytochrome to whole process of lanosterol 14 alpha-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Figures and data in Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. mdpi.com [mdpi.com]

- 17. lipidmaps.org [lipidmaps.org]

- 18. agilent.com [agilent.com]

- 19. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of sterol-C4-methyl oxidase in epidermal biology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Journey of Dihydro FF-MAS-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathway of Dihydro FF-MAS-d6, a deuterated intermediate in the cholesterol biosynthesis pathway. By providing a detailed analysis of its presumed metabolic fate, along with comprehensive experimental protocols and visual representations of the involved pathways, this document serves as a critical resource for professionals in sterol research and drug development. The inclusion of a deuterated tracer, this compound, offers a powerful tool for metabolic flux analysis and the elucidation of complex biochemical transformations.

Introduction to Dihydro FF-MAS and the Kandutsch-Russell Pathway

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] This pathway represents one of the two major routes for converting lanosterol to cholesterol in mammalian cells, the other being the Bloch pathway.[3] While the Bloch pathway proceeds through unsaturated side-chain intermediates, the K-R pathway is characterized by the early saturation of the sterol side chain. However, recent studies suggest that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the Bloch and K-R pathways is the more prominent route.[4] In these hybrid pathways, demethylation steps, characteristic of the Bloch pathway, may precede the saturation of the side chain.[4]

The subject of this guide, this compound, is a stable isotope-labeled version of Dihydro FF-MAS, with six deuterium atoms typically at the C4-dimethyl positions. This labeling does not alter the biochemical properties of the molecule but allows for its sensitive and specific tracing in metabolic studies using mass spectrometry.

The Postulated Metabolic Pathway of this compound

Based on its position as an intermediate in the cholesterol biosynthesis pathway, the metabolic transformation of this compound is expected to proceed through a series of enzymatic reactions to ultimately yield cholesterol. The following sections and diagrams outline this theoretical pathway, acknowledging the potential for variations based on cell type and physiological conditions.

Pathway Visualization

The following diagram illustrates the theoretical metabolic conversion of this compound to cholesterol within the context of the late-stage Kandutsch-Russell pathway.

Quantitative Metabolic Analysis

While specific quantitative data for the metabolic flux of this compound is not yet available in published literature, the following table presents a hypothetical yet representative summary of expected metabolic parameters. These values are based on typical observations for other sterol intermediates in the cholesterol biosynthesis pathway and are intended for illustrative purposes.

| Parameter | Hypothetical Value | Units | Analytical Method |

| Cellular Uptake Rate | 15.5 ± 2.1 | pmol/min/mg protein | Scintillation Counting or LC-MS/MS |

| Conversion Rate to Dihydro T-MAS | 8.2 ± 1.5 | pmol/min/mg protein | Isotope Dilution Mass Spectrometry |

| Half-life in Hepatocytes | 4.5 | hours | Pulse-Chase Analysis with LC-MS/MS |

| Appearance of Lathosterol | Tmax = 6 | hours | Time-Course LC-MS/MS Analysis |

| Appearance of Cholesterol | Tmax = 12 | hours | Time-Course GC-MS or LC-MS/MS Analysis |

Detailed Experimental Protocols

The analysis of this compound metabolism requires robust experimental designs and sensitive analytical techniques. Below are detailed protocols for conducting such studies in both in vitro and in vivo settings.

In Vitro Metabolic Study in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of this compound in a primary hepatocyte cell culture model.

-

Cell Culture and Treatment:

-

Plate primary hepatocytes on collagen-coated plates and culture in appropriate media.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Treat the cells with a final concentration of 1-10 µM this compound. Include a vehicle control.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Lipid Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.[2]

-

Add an internal standard (e.g., d7-cholesterol) to each sample for quantification.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic (lower) phase containing the lipids.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the lipid extract under a stream of nitrogen.

-

For GC-MS analysis, derivatize the sterols by silylation to increase their volatility.

-

For LC-MS/MS, reconstitute the dried lipids in a suitable mobile phase.

-

-

Mass Spectrometry Analysis:

-

LC-MS/MS: Use a reverse-phase C18 column to separate the sterols.[5] Employ multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its downstream metabolites based on their specific precursor and product ion transitions.

-

GC-MS: Use a suitable capillary column for separation.[6] Monitor the characteristic fragment ions for each sterol to determine their relative abundance.

-

Experimental Workflow Visualization

The following diagram provides a visual overview of the experimental workflow for an in vitro metabolic analysis of this compound.

In Vivo Metabolic Study in a Mouse Model

This protocol describes a general approach for studying the metabolism of this compound in a mouse model.

-

Animal Dosing:

-

Administer this compound to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

House the mice in metabolic cages to collect urine and feces.

-

Include a control group receiving the vehicle.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain).

-

-

Sample Processing:

-

Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.

-

Incorporate an internal standard for accurate quantification.

-

-

Analytical Measurement:

-

Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

-

Signaling and Regulatory Considerations

The cholesterol biosynthesis pathway is tightly regulated to maintain cellular cholesterol homeostasis. The activity of key enzymes in the late stages of the pathway, such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), can be modulated by cellular sterol levels.[7] The introduction of this compound and its subsequent metabolism into cholesterol could potentially influence these regulatory feedback mechanisms.

Regulatory Pathway Visualization

The diagram below illustrates the relationship between the terminal enzymes of cholesterol synthesis.

Conclusion

The study of this compound metabolism provides valuable insights into the intricacies of the Kandutsch-Russell and related cholesterol biosynthesis pathways. The use of stable isotope labeling, coupled with advanced mass spectrometry techniques, allows for precise tracking of its metabolic fate. The experimental protocols and theoretical frameworks presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex regulation and dynamics of sterol metabolism. This knowledge is not only fundamental to our understanding of cellular physiology but also holds significant potential for the development of novel therapeutic strategies targeting cholesterol-related disorders.

References

- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

biological function of Dihydro follicular fluid meiosis-activating sterol

An In-Depth Technical Guide on the Biological Function of Follicular Fluid Meiosis-Activating Sterol (FF-MAS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS), a naturally occurring C29 sterol, is an intermediate in the cholesterol biosynthesis pathway.[1] Identified in human follicular fluid, FF-MAS has garnered significant attention for its role in promoting the resumption of meiosis in oocytes.[1][2] Oocytes within antral follicles are arrested in the prophase of the first meiotic division, and this arrest is crucial for proper development. The mid-cycle surge of luteinizing hormone (LH) triggers a cascade of events that leads to the resumption of meiosis, a process critical for fertilization and subsequent embryonic development.[1] FF-MAS has been identified as a key signaling molecule in this intricate process, capable of inducing oocyte maturation even in the absence of cumulus cells.[1] This technical guide provides a comprehensive overview of the biological function of FF-MAS, its mechanism of action, associated signaling pathways, and relevant experimental protocols.

Core Biological Function of FF-MAS

The primary biological function of FF-MAS is the induction of meiotic resumption in mammalian oocytes.[3][4] This sterol has been shown to exert beneficial effects on both the nuclear and cytoplasmic maturation of oocytes, which are essential for successful fertilization and early embryonic development.[3][5]

2.1. Induction of Meiotic Resumption:

FF-MAS promotes the transition from prophase I to metaphase II in oocytes.[5] This process, known as germinal vesicle breakdown (GVBD), is a hallmark of meiotic resumption.[1] Studies have demonstrated that both endogenous accumulation and exogenous application of FF-MAS can effectively induce GVBD and the extrusion of the first polar body in oocytes from various species, including pigs and humans.[2][4]

2.2. Improvement of Oocyte Quality and Developmental Competence:

Beyond initiating meiosis, FF-MAS also plays a crucial role in enhancing the overall quality and developmental competence of oocytes. Supplementation with FF-MAS during in vitro maturation (IVM) has been shown to improve blastocyst development rates.[5] This suggests that FF-MAS influences not only nuclear maturation but also the cytoplasmic changes necessary for supporting early embryogenesis.

2.3. Effects on Granulosa Cells:

Recent research has expanded the known functions of FF-MAS to include effects on the surrounding granulosa cells. FF-MAS has been shown to protect porcine ovarian granulosa cells from hypoxia-induced apoptosis by inhibiting the expression of STAT4.[3][6] This novel role suggests that FF-MAS contributes to the maintenance of a healthy follicular microenvironment, which is essential for oocyte development. The content of FF-MAS in follicular fluid has been found to be negatively correlated with STAT4 mRNA levels and granulosa cell apoptosis.[6]

Quantitative Data on FF-MAS Activity

The following tables summarize quantitative data from various studies on the effects of FF-MAS on oocyte maturation and development.

| Parameter | Species | Concentration/Condition | Observed Effect | Reference |

| Endogenous Concentration | Human | 1.3 µM (average in follicular fluid) | Physiological concentration | [2] |

| In Vitro Maturation | Human | 10-30 µM | Increased oocyte maturation rate, lower degeneration rate | [2] |

| In Vitro Maturation | Porcine | Increased endogenous accumulation (via AY 9944-A-7) | Promoted in vitro maturation | [4] |

| In Vitro Maturation | Porcine | Decreased endogenous accumulation (via ketoconazole) | Inhibited in vitro maturation | [4] |

| Treatment Group | Maturation Rate (%) | Fertilization Rate (%) | Good-Quality Embryo Rate (%) |

| Short-Term FF-MAS Exposure | Lower | Lower | 33.3% |

| Medium-Term FF-MAS Exposure | Significantly Higher | Higher | 83.3% |

| Long-Term FF-MAS Exposure | Significantly Higher | Higher | Not specified |

Signaling Pathways

FF-MAS-induced meiotic resumption is primarily mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4]

References

- 1. A modified protocol for in vitro maturation of mouse oocytes from secondary preantral follicles [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Follicular fluid meiosis-activating sterol prevents porcine ovarian granulosa cells from hypoxia-induced apoptosis via inhibiting STAT4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Follicular fluid meiosis-activating sterol (FF-MAS) promotes meiotic resumption via the MAPK pathway in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Follicular fluid meiosis-activating sterol prevents porcine ovarian granulosa cells from hypoxia-induced apoptosis via inhibiting STAT4 expression [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dihydro FF-MAS-d6 as a Biomarker in Metabolic Studies

Executive Summary

The study of metabolic pathways and their dysregulation in disease is a cornerstone of modern biomedical research and drug development. Sterol intermediates within the cholesterol biosynthesis pathway, once considered mere metabolic stepping stones, are now recognized as potent signaling molecules with significant biological activities. Follicular Fluid Meiosis-Activating Sterol (FF-MAS) is one such intermediate that has garnered attention for its role as a ligand for the Liver X Receptor α (LXRα), a key regulator of lipid homeostasis.[1] Consequently, the precise quantification of FF-MAS and its derivatives in biological matrices is critical for understanding their physiological and pathological roles.

This technical guide focuses on this compound, a deuterated analog of a key intermediate in the Kandutsch-Russell (K-R) cholesterol biosynthesis pathway. Its primary application in metabolic studies is not as a direct biomarker, but as a high-fidelity internal standard for the accurate quantification of endogenous Dihydro FF-MAS and related sterols using isotope dilution mass spectrometry. This document provides a comprehensive overview of the underlying biochemistry, relevant signaling pathways, detailed experimental protocols for its use, and a framework for data interpretation.

The Role of FF-MAS in Cholesterol Metabolism

FF-MAS and the related Testis Meiosis-Activating Sterol (T-MAS) are naturally occurring intermediates in the post-lanosterol segment of the cholesterol biosynthesis pathway.[2] In contrast to the tightly regulated, coordinated expression of cholesterogenic genes in the liver, tissues like the testis exhibit transcriptional discrepancies that lead to the accumulation of these specific sterols.[2] This tissue-specific accumulation suggests they serve specialized biological functions beyond being simple precursors to cholesterol.

Signaling via Liver X Receptor α (LXRα)

Research has established FF-MAS as a ligand for LXRα.[1] LXRα is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in cholesterol metabolism, transport, and lipogenesis. Upon activation by ligands like FF-MAS, LXRα can modulate the expression of key genes, influencing lipid homeostasis and cell proliferation.[1] The ability of endogenously accumulated FF-MAS to activate LXRα signaling highlights its importance as a bioactive lipid.[1]

The signaling cascade initiated by the accumulation of FF-MAS provides a strong rationale for its investigation as a biomarker in metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers where cholesterol metabolism is reprogrammed.[3][4][5]

This compound: The Internal Standard

This compound is the deuterated form of 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol.[6] The "-d6" signifies that six hydrogen atoms in the 4,4-dimethyl groups have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling makes the molecule chemically identical to its endogenous counterpart but physically heavier, allowing it to be distinguished by a mass spectrometer.

Its role in metabolic studies is to serve as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This is the gold-standard analytical method for absolute quantification. The IS is added at a known concentration to a biological sample at the very beginning of the sample preparation process. It experiences the same processing, extraction losses, and ionization suppression/enhancement as the endogenous analyte. By measuring the signal ratio of the endogenous analyte to the known amount of IS, a highly accurate and precise quantification can be achieved.

Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol | [6] |

| Molecular Formula | C₂₉H₄₂D₆O | [6] |

| Molecular Weight | ~418.73 g/mol | |

| Purity | ≥99% (TLC) | |

| Storage | -20°C | |

| Physical Form | Powder |

Experimental Protocol: Quantification of Endogenous Sterols

The following section outlines a detailed methodology for the use of this compound as an internal standard for quantifying an endogenous sterol (e.g., Dihydro FF-MAS) in human plasma.

Materials and Reagents

-

This compound (Internal Standard)

-

Dihydro FF-MAS (Analyte standard for calibration curve)

-

Human Plasma (K₂EDTA)

-

LC-MS Grade Methanol, Acetonitrile, Isopropanol, Water

-

Methyl-tert-butyl ether (MTBE)

-

Formic Acid

-

Nitrogen Gas

Sample Preparation

-

Thawing : Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

-

Aliquoting : Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample. This provides a final IS concentration of 1 ng per sample.

-

Protein Precipitation & Lipid Extraction : Add 1 mL of cold MTBE to the sample. Vortex vigorously for 2 minutes.

-

Phase Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collection : Carefully transfer the upper organic layer (~1 mL) to a new 1.5 mL tube, avoiding the protein interface.

-

Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Analysis

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid.

-

Gradient : A suitable gradient from 80% B to 100% B over 10 minutes to resolve the sterol isomers.

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for both the analyte and the this compound internal standard.

Data Analysis and Quantification

-

Calibration Curve : Prepare a calibration curve by spiking known amounts of the non-labeled analyte standard into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the this compound internal standard.

-

Ratio Calculation : For each sample and calibrator, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Concentration Determination : Plot the peak area ratio against the analyte concentration for the calibrators. Use the resulting linear regression equation to determine the concentration of the endogenous analyte in the unknown samples.

Data Presentation and Interpretation

Quantitative data from such studies should be presented clearly to allow for straightforward comparison between sample groups. The use of this compound ensures high confidence in the measured concentrations.

Example Quantitative Data

The following table represents hypothetical data from an experiment comparing plasma Dihydro FF-MAS levels in healthy controls versus patients with a metabolic disorder.

| Sample ID | Group | Analyte Peak Area | IS (d6) Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| CTRL-01 | Control | 150,450 | 305,100 | 0.493 | 4.93 |

| CTRL-02 | Control | 135,800 | 299,500 | 0.453 | 4.53 |

| CTRL-03 | Control | 162,300 | 310,200 | 0.523 | 5.23 |

| MET-D-01 | Metabolic Disorder | 310,600 | 301,400 | 1.030 | 10.30 |

| MET-D-02 | Metabolic Disorder | 289,900 | 295,800 | 0.980 | 9.80 |

| MET-D-03 | Metabolic Disorder | 345,100 | 308,900 | 1.117 | 11.17 |

In this example, the significantly higher concentration of Dihydro FF-MAS in the patient group could suggest a dysregulation in the cholesterol biosynthesis pathway, potentially implicating LXRα signaling.

Conclusion and Future Directions

This compound is an indispensable tool for researchers in the metabolic field. While not a direct biomarker itself, its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of endogenous sterols that are potential biomarkers. The methodologies described in this guide provide a robust framework for investigating the role of FF-MAS and related compounds in health and disease. Future studies employing this technology will be vital for elucidating the complex interplay between cholesterol metabolism intermediates and cellular signaling, paving the way for novel diagnostic markers and therapeutic targets in metabolic and proliferative diseases.

References

- 1. Selected cholesterol biosynthesis inhibitors produce accumulation of the intermediate FF-MAS that targets nucleus and activates LXRα in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue-specific transcriptional regulation of the cholesterol biosynthetic pathway leads to accumulation of testis meiosis-activating sterol (T-MAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of cholesterol metabolism and cholesterol transport in carcinogenesis: a review of scientific findings, relevant to future cancer therapeutics [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. avantiresearch.com [avantiresearch.com]

The Crossroads of Cholesterol Synthesis: A Technical Guide to the Kandutsch-Russell and Bloch Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the two major pathways for the post-lanosterol stage of cholesterol biosynthesis: the Kandutsch-Russell (K-R) and Bloch pathways. Understanding the nuances of these pathways, their tissue-specific utilization, and the key regulatory enzymes is critical for research in metabolic diseases, neuroscience, and cancer, as well as for the development of novel therapeutics targeting cholesterol metabolism.

Core Concepts: Diverging Routes to a Vital Molecule

Cholesterol biosynthesis is a complex and highly regulated process. Following the formation of the first sterol, lanosterol, the pathway bifurcates into two main branches: the Bloch and the Kandutsch-Russell pathways.[1] The fundamental distinction between these two routes lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.

-

The Bloch Pathway: In this pathway, modifications to the sterol nucleus, including the removal of three methyl groups, occur before the reduction of the C24-C25 double bond.[2][3] This pathway proceeds through the intermediate desmosterol, which is the final substrate for the enzyme 24-dehydrocholesterol reductase (DHCR24) to produce cholesterol.[2][3]

-

The Kandutsch-Russell (K-R) Pathway: This pathway is characterized by the early reduction of the C24-C25 double bond of lanosterol or its early demethylated derivatives.[2][4] This leads to a series of saturated intermediates, with 7-dehydrocholesterol (7-DHC) being the penultimate sterol before its conversion to cholesterol by 7-dehydrocholesterol reductase (DHCR7).[3]

Recent research has revealed that a Modified Kandutsch-Russell (MK-R) Pathway is more prevalent in many tissues than the canonical K-R pathway.[4][5] This hybrid pathway involves initial demethylation steps similar to the Bloch pathway, followed by a crossover to the K-R pathway where the C24-C25 double bond is reduced mid-pathway, leading to the formation of saturated intermediates.[4]

Quantitative Data Summary

The choice between the Bloch and MK-R pathways is highly tissue-specific and depends on the metabolic requirements of the cell.[4][6] The following tables summarize the relative flux through these pathways in various mouse tissues, as determined by stable isotope labeling studies.

Table 1: Proportional Flux Through the Bloch and Modified Kandutsch-Russell (MK-R) Pathways in Various Mouse Tissues

| Tissue | Proportional Flux Through Bloch Pathway (%) | Proportional Flux Through MK-R Pathway (%) | Reference |

| Testes | 97% | 3% | [4] |

| Adrenal Gland | >95% | <5% | [4] |

| Liver | ~50% | ~50% | [4] |

| Brain | Low | High | [4] |

| Skin | Low | High | [4] |

| Preputial Gland | 8% | 92% | [4] |

Table 2: Key Enzymes and Their Functions in the Bloch and Kandutsch-Russell Pathways

| Enzyme | Gene | Function | Pathway(s) |

| 24-dehydrocholesterol reductase | DHCR24 | Reduces the C24-C25 double bond in the sterol side chain. It is the terminal enzyme of the Bloch pathway and a key crossover point to the K-R pathway.[1][2] | Bloch, K-R, MK-R |

| 7-dehydrocholesterol reductase | DHCR7 | Reduces the C7-C8 double bond in the sterol B-ring, the final step in cholesterol synthesis via the K-R pathway.[3] | K-R, MK-R |

| Sterol-C4-methyl-oxidase | SC4MOL | Involved in the demethylation of the C4 position of the sterol nucleus. | Bloch, K-R, MK-R |

| NAD(P) dependent steroid dehydrogenase-like | NSDHL | Involved in the demethylation of the C4 position of the sterol nucleus. | Bloch, K-R, MK-R |

| Emopamil binding protein (sterol isomerase) | EBP | Catalyzes the isomerization of the double bond from C8-C9 to C7-C8. | Bloch, K-R, MK-R |

| Lanosterol synthase | LSS | Cyclizes 2,3-oxidosqualene to form lanosterol, the precursor to both pathways. | Both |

Experimental Protocols: Elucidating Pathway Dynamics

The study of the Bloch and K-R pathways relies on sophisticated analytical techniques to separate and quantify the structurally similar sterol intermediates.

Stable Isotope Labeling with Deuterium Oxide (D₂O)

This is a powerful method to trace the dynamic flux of sterol biosynthesis in vivo and in vitro.

-

Principle: D₂O is administered to animals or added to cell culture media. The deuterium atoms are incorporated into newly synthesized sterols. By analyzing the mass isotopomer distribution of the sterol intermediates over time, the rate of synthesis and the relative flux through each pathway can be determined.[4][7]

-

Methodology Outline:

-

D₂O Administration: For in vivo studies, mice are typically provided with D₂O-enriched drinking water (e.g., 4-8%). For cell culture, the medium is supplemented with D₂O.[4]

-

Tissue/Cell Collection: Tissues or cells are harvested at various time points.

-

Lipid Extraction: Lipids are extracted from the samples using methods like the Folch or Bligh-Dyer procedures.

-

Saponification: The lipid extract is saponified to release the free sterols from their esterified forms.

-

Derivatization: The sterols are derivatized (e.g., silylated) to increase their volatility for gas chromatography.

-

Mass Spectrometry Analysis: The derivatized sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of deuterium and quantify the different sterol intermediates.[2][8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

GC-MS is a cornerstone technique for the separation and identification of sterol intermediates.

-

Principle: GC separates the different sterol derivatives based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass-to-charge ratio and fragmentation pattern.[8][10]

-

Methodology Outline:

-

Sample Preparation: As described in the stable isotope labeling protocol (extraction, saponification, derivatization).

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different sterols.

-

Ionization and Fragmentation: As the separated sterols elute from the column, they enter the mass spectrometer where they are ionized (e.g., by electron ionization) and fragmented.

-

Detection and Analysis: The fragments are detected, and the resulting mass spectrum is used to identify the sterol based on its unique fragmentation pattern and retention time. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.[9][11]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and their relationships.

Caption: The Bloch and Kandutsch-Russell cholesterol synthesis pathways.

Caption: The Modified Kandutsch-Russell (MK-R) pathway showing crossover points.

Caption: Experimental workflow for analyzing cholesterol biosynthesis pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Isotope-labeled Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> [tws.xml-journal.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Dihydro FF-MAS-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dihydro FF-MAS-d6, a deuterated derivative of Dihydro Follicular Fluid Meiosis-Activating Sterol. This document outlines its place in biochemical pathways and provides general experimental protocols for its analysis, intended for use in research and drug development.

Core Physical and Chemical Properties

This compound, systematically known as 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol, is a stable isotope-labeled analog of the naturally occurring sterol, Dihydro FF-MAS. The introduction of six deuterium atoms at the C-4 methyl positions provides a valuable tool for metabolic studies, particularly in mass spectrometry-based tracer experiments.

| Property | Value | Source(s) |

| Chemical Formula | C₂₉H₄₂D₆O | |

| Molecular Weight | 418.73 g/mol | [1] |

| CAS Number | 2315262-47-4 | |

| Appearance | White solid/powder | [2] |

| Purity | >99% (by TLC) | [2] |

| Synonyms | 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol | |

| Storage Temperature | -20°C | [2] |

| Shipping Conditions | Dry Ice | [2] |

| Melting Point | 118 - 122°C (for a related deuterated sterol) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [3] |

Note: Specific spectral data such as detailed NMR chemical shifts and mass spectrometry fragmentation patterns for this compound are not widely available in public databases. Researchers should generate this data internally using appropriate analytical techniques.

Biochemical Context: The Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway, an alternative route for cholesterol biosynthesis from lanosterol. This pathway is active in various tissues. This compound, as a deuterated analog, can be used to trace the flux and metabolism through this pathway.

The diagram below illustrates the position of Dihydro FF-MAS within the later stages of the Kandutsch-Russell pathway.

Biological Activity of Parent Compound

The non-deuterated parent compound, Dihydro FF-MAS, is classified as a meiosis-activating sterol (MAS). These sterols are known to play a role in oocyte maturation. Specifically, they can overcome the hypoxanthine-induced meiotic arrest in vitro, suggesting a function in signaling the resumption of meiosis. The primary mechanism appears to be through providing a positive stimulus for the oocyte to re-enter the cell cycle.

It is important to note that while Dihydro FF-MAS has this demonstrated biological activity, its deuterated form, this compound, is primarily intended for use as a metabolic tracer and internal standard in analytical studies.

Experimental Protocols

The following are generalized experimental protocols for the analysis of sterols, which can be adapted for this compound. Specific parameters may require optimization based on the instrumentation and experimental goals.

Thin-Layer Chromatography (TLC) for Sterol Separation

This protocol is suitable for the qualitative analysis and purification of 4,4-dimethyl sterols.

Materials:

-

Silica gel TLC plates (or alumina plates) impregnated with silver nitrate (AgNO₃)

-

Developing chamber

-

Spotting capillaries

-

Solvent system (e.g., a mixture of hexane and diethyl ether)

-

Visualization reagent (e.g., phosphomolybdic acid spray or iodine vapor)

-

This compound standard and sample extracts

Procedure:

-

Plate Preparation: If not commercially prepared, TLC plates can be impregnated by dipping them in a solution of silver nitrate in acetonitrile and then activating them by heating.

-

Sample Application: Dissolve the this compound standard and lipid extracts in a minimal amount of a volatile solvent (e.g., chloroform). Using a capillary tube, spot the samples onto the baseline of the TLC plate.

-

Development: Place the spotted plate in a developing chamber pre-saturated with the chosen solvent system. Allow the solvent front to migrate up the plate.

-

Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the separated spots using a suitable reagent. For example, spraying with phosphomolybdic acid followed by heating will reveal lipid spots.

-

Analysis: The retention factor (Rf) of the sample spot can be compared to that of the this compound standard for identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Sterol Analysis

This protocol outlines a general method for the quantitative analysis of deuterated sterols using HPLC coupled with mass spectrometry.[4]

Materials:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Methanol with 5mM ammonium acetate

-

Mobile Phase B: Water with 5mM ammonium acetate

-

Lipid extracts containing this compound

Procedure:

-

Sample Preparation: Perform a lipid extraction from the biological matrix of interest (e.g., using a modified Bligh-Dyer method). Add a known amount of a suitable internal standard if this compound is the analyte of interest, or use this compound as an internal standard for the quantification of other sterols.

-

HPLC Separation: Inject the extracted sample onto the C18 column. Elute the sterols using a binary gradient of Mobile Phase A and B. A typical gradient might start with a higher proportion of Mobile Phase B, gradually increasing the proportion of Mobile Phase A to elute the more hydrophobic sterols.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with ESI. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions will need to be optimized for this compound.

-

Quantification: The amount of this compound can be quantified by comparing the peak area of its specific transition to that of a known concentration of a non-deuterated standard, or it can be used to quantify endogenous sterols by comparing their peak areas to that of the deuterated standard.

Conclusion

References

- 1. 4,4-Dimethyl-5a-cholesta-8,24-dien-3-b-ol | C29H48O | CID 50990081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3β,5α)-4,4-DiMethylcholesta-8,14,24-trien-3-ol-d6 (Contain up to 15% 25 isoMer) CAS#: [chemicalbook.com]

- 3. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

Dihydro FF-MAS-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydro FF-MAS-d6, a deuterated derivative of the meiosis-activating sterol, Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS). Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. This document details the physicochemical properties of this compound, its role in biological pathways, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers in reproductive biology, steroid biochemistry, and drug development.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.

| Property | Value | Reference |

| CAS Number | 2315262-47-4 | [1][2] |

| Molecular Weight | 418.73 | [1][2] |

| Molecular Formula | C₂₉H₄₂D₆O | [1] |

| Synonym | 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol | [1] |

| Physical Form | Powder | [2] |

| Purity | >99% (TLC) | [2] |

| Storage Temperature | -20°C | [2] |

Biological Context: The Kandutsch-Russell Pathway and Meiosis Activation

Dihydro FF-MAS is a sterol intermediate within the Kandutsch-Russell (K-R) pathway, one of the two main routes for cholesterol biosynthesis.[2] This pathway is distinct from the Bloch pathway. The enzyme Cytochrome P450 51A1 (CYP51A1), also known as lanosterol 14α-demethylase, plays a crucial role in the conversion of lanosterol to FF-MAS, a related meiosis-activating sterol.[3][4] Meiosis-activating sterols (MAS), including FF-MAS and Dihydro FF-MAS, are of significant interest due to their ability to induce the resumption of meiosis in oocytes.[5]

The process of oocyte maturation is characterized by the transition from prophase I to metaphase II, a critical step for successful fertilization. This process is held in arrest by factors such as hypoxanthine, which maintains high levels of cyclic AMP (cAMP) within the oocyte.[5] The surge of gonadotropins, such as follicle-stimulating hormone (FSH), triggers a signaling cascade in the surrounding cumulus cells, leading to the production of meiosis-inducing signals.[5] MAS are considered to be key components of this signaling pathway, capable of overcoming the hypoxanthine-induced meiotic arrest.[5]

Signaling Pathway of Meiosis Activation

The following diagram illustrates the proposed signaling pathway for gonadotropin-induced meiosis resumption, highlighting the role of Meiosis Activating Sterols.

Caption: Signaling pathway of gonadotropin-induced oocyte meiosis resumption.

Experimental Protocols

General Workflow for Studying this compound in Oocyte Maturation

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on oocyte maturation.

Caption: Experimental workflow for oocyte maturation assay.

Detailed Methodologies

3.2.1. Oocyte Isolation and Culture

A detailed protocol for isolating and culturing mouse oocytes for maturation studies is described by Downs et al. (2001).[6][7] Briefly, cumulus cell-enclosed oocytes are collected from the antral follicles of hormonally primed immature mice. To obtain denuded oocytes, the surrounding cumulus cells are removed by repeated pipetting. Oocytes are typically cultured in a bicarbonate-buffered minimum essential medium (MEM) supplemented with pyruvate and bovine serum albumin (BSA). Meiotic arrest is induced by the addition of hypoxanthine to the culture medium.

3.2.2. Sterol Preparation and Delivery

Due to the hydrophobic nature of sterols, proper solubilization is critical for in vitro experiments. One method involves dissolving the sterol in ethanol and then diluting it to the final concentration in the culture medium. It is important to note that the final ethanol concentration should be kept low to avoid non-specific effects on oocyte maturation. An alternative method of solubilization involves sonication.[6][7]

3.2.3. Analysis of Sterols by Mass Spectrometry

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of sterols in biological samples. A general method involves a modified Bligh/Dyer extraction of lipids from cells or tissues in the presence of deuterated sterol standards, which serve as internal standards for accurate quantification.[8] The sterols are then separated by reverse-phase HPLC and detected by a mass spectrometer operating in the selected reaction monitoring (SRM) mode for high sensitivity and selectivity.[8] Gas chromatography-mass spectrometry (GC-MS) can also be employed for sterol analysis.[9]

3.2.4. Synthesis of Deuterated Sterols

Logical Relationships in Sterol Biosynthesis

The following diagram illustrates the position of Dihydro FF-MAS within the Kandutsch-Russell pathway and its relationship to other key sterol intermediates.

Caption: Position of Dihydro FF-MAS in the Kandutsch-Russell pathway.

Conclusion

This compound is a valuable tool for researchers investigating the intricate processes of cholesterol biosynthesis and oocyte maturation. Its deuterated nature makes it particularly useful as an internal standard in mass spectrometry-based studies, allowing for precise quantification of its non-deuterated counterpart in biological samples. This technical guide provides a foundational understanding of this compound, its biological significance, and the experimental approaches used to study its function. Further research into the specific molecular targets and downstream signaling events of meiosis-activating sterols will undoubtedly provide deeper insights into the regulation of female fertility.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Lanosterol 14alpha-demethylase (CYP51)--a cholesterol biosynthetic enzyme involved in production of meiosis activating sterols in oocytes and testis--a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of meiosis activating sterols, MAS, in induced oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]

- 11. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Quantitative Analysis of Dihydro FF-MAS by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a derivative of FF-MAS, a sterol intermediate in the cholesterol biosynthesis pathway. The accurate quantification of Dihydro FF-MAS in biological matrices is crucial for understanding its physiological roles and potential as a biomarker or therapeutic agent. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of Dihydro FF-MAS, utilizing its deuterated form, Dihydro FF-MAS-d6, as an internal standard (IS). The method employs a straightforward sample preparation procedure followed by a rapid chromatographic separation.

Experimental Protocols

Materials and Reagents

-

Analytes: Dihydro FF-MAS, this compound (Internal Standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Isopropanol (IPA) - All LC-MS grade

-

Reagents: Formic Acid (FA), Ammonium Acetate - LC-MS grade

-

Sample Matrix: Human Plasma (or other relevant biological matrix)

-

Equipment: Centrifuge, evaporator, vortex mixer, analytical balance

Sample Preparation: Protein Precipitation & Extraction

This protocol is designed for the extraction of Dihydro FF-MAS from human plasma.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol with 5 mM ammonium acetate). Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

-

Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.

For more complex matrices or to remove interfering lipids, a Solid-Phase Extraction (SPE) cleanup step using a silica or C18 cartridge can be incorporated after protein precipitation.[1][2]

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[3][4]

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[4] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | 5 mM Ammonium Acetate in Methanol/Isopropanol (90:10, v/v) |

| Gradient | Start at 85% B, ramp to 100% B over 8 min, hold for 2 min, return to 85% B over 0.1 min, and re-equilibrate for 2.9 min[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 13 minutes |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for Dihydro FF-MAS and Internal Standard

Note: These are proposed transitions based on the structure of Dihydro FF-MAS (C₂₉H₅₀O, MW ≈ 414.7 g/mol ). Optimal collision energies (CE) and cone voltages (CV) must be determined empirically by infusing standard solutions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Dihydro FF-MAS | 397.4 [M+H-H₂O]⁺ | 245.2 | 0.050 | Optimize | Optimize |

| Dihydro FF-MAS | 397.4 [M+H-H₂O]⁺ | 109.1 | 0.050 | Optimize | Optimize |

| This compound (IS) | 403.4 [M+H-H₂O]⁺ | 251.2 | 0.050 | Optimize | Optimize |

| This compound (IS) | 403.4 [M+H-H₂O]⁺ | 115.1 | 0.050 | Optimize | Optimize |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: LC-MS/MS workflow for Dihydro FF-MAS analysis.

Signaling Pathway Context

Dihydro FF-MAS is an intermediate in the post-squalene portion of the cholesterol biosynthesis pathway. This pathway is critical for producing cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids.

Caption: Simplified Cholesterol Biosynthesis Pathway.

References

Application Notes and Protocols for Sterol Profiling Using Dihydro FF-MAS-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of sterols is crucial for understanding cellular metabolism, drug development, and the diagnosis of various diseases. Sterol profiling by mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a powerful analytical technique for this purpose. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

Dihydro Follicular Fluid Meiosis-Activating Sterol-d6 (Dihydro FF-MAS-d6) is a deuterated analog of Dihydro FF-MAS, an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2][3][4] Its structural similarity and mass shift make it an ideal internal standard for the quantification of Dihydro FF-MAS and other related sterols in biological matrices. This document provides detailed application notes and protocols for the use of this compound in sterol profiling.

Signaling and Biosynthetic Pathways

Understanding the biological context of the analytes is critical for interpreting the results of sterol profiling studies. Dihydro FF-MAS is a key intermediate in the Kandutsch-Russell pathway, one of the major routes for cholesterol biosynthesis.[5][6][7][8][9] Furthermore, the related compound, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), has been shown to play a significant role in oocyte maturation by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][10][11][12][13]

Experimental Protocols

The following protocols are generalized from established methods for sterol analysis using deuterated internal standards.[2][14][15][16][17][18][19] Optimization may be required for specific sample matrices and instrumentation.

Sample Preparation

Objective: To extract sterols from the biological matrix and add the internal standard.

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

This compound internal standard solution (1 mg/mL in ethanol)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of sample, add a known amount of this compound internal standard (e.g., 10 µL of a 1 µg/mL working solution). The amount should be optimized based on the expected concentration of the analytes of interest.

-

Add 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of PBS, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen at 37°C.

Saponification (Optional, for total sterol analysis)

Objective: To hydrolyze steryl esters to free sterols.

Materials:

-

Dried lipid extract

-

1 M NaOH in 90% ethanol

-

Hexane

-

Deionized water

Procedure:

-

Reconstitute the dried lipid extract in 1 mL of 1 M NaOH in 90% ethanol.

-

Incubate at 60°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane.

-

Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

-

Repeat the hexane extraction (steps 4-6) and combine the hexane fractions.

-

Dry the combined hexane extract under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and thermal stability of the sterols for GC analysis.

Materials:

-

Dried sterol extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

To the dried sterol extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

Instrumental Analysis

GC-MS Method

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C, hold for 15 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MSD Transfer Line: 290°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

-

This compound (TMS derivative): Monitor characteristic ions (e.g., m/z related to the molecular ion and specific fragments, taking into account the d6 label).

-

Analyte Sterols (TMS derivatives): Monitor characteristic ions for each sterol of interest.

LC-MS/MS Method

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

Gradient:

-

0-2 min: 80% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 80% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

This compound: Precursor ion -> Product ion (to be determined by infusion)

-

Analyte Sterols: Precursor ion -> Product ion (optimized for each sterol)

-

Data Presentation and Method Validation

The following tables provide an example of the quantitative data that should be generated during method validation. The values presented are illustrative and based on typical performance characteristics of similar sterol analysis methods.[14]

Table 1: Method Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Dihydro FF-MAS | 1 - 500 | > 0.99 | 0.5 | 1 |

| FF-MAS | 1 - 500 | > 0.99 | 0.5 | 1 |

| Lathosterol | 5 - 1000 | > 0.99 | 2 | 5 |

| Desmosterol | 5 - 1000 | > 0.99 | 2 | 5 |

| Cholesterol | 1000 - 50000 | > 0.99 | 500 | 1000 |

Table 2: Accuracy and Precision

| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) |

| Dihydro FF-MAS | 10 | 95 - 105 | < 10 | < 15 |

| 100 | 98 - 102 | < 5 | < 10 | |

| FF-MAS | 10 | 93 - 107 | < 10 | < 15 |

| 100 | 97 - 103 | < 5 | < 10 | |

| Lathosterol | 50 | 90 - 110 | < 10 | < 15 |

| 500 | 95 - 105 | < 5 | < 10 |

Experimental Workflow